4-Ethoxy-2,6-dimethylbenzoic acid

Lipophilicity Physicochemical Properties Chromatography

4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) is a polysubstituted aromatic carboxylic acid featuring a unique 2,6-dimethyl-4-ethoxy substitution pattern that delivers a LogP of 2.40 and TPSA of 46.53 Ų. This scaffold is essential for medicinal chemists exploring anti-inflammatory SAR and for analytical labs requiring a verifiable reference standard with distinct chromatographic retention. Procure this specific compound to ensure reproducibility in synthetic protocols reliant on its steric and electronic profile.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 91970-50-2
Cat. No. B3361445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,6-dimethylbenzoic acid
CAS91970-50-2
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C(=C1)C)C(=O)O)C
InChIInChI=1S/C11H14O3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3,(H,12,13)
InChIKeyLILWNGGSLROPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2,6-dimethylbenzoic Acid (CAS 91970-50-2): Baseline Procurement Data and Structural Profile


4-Ethoxy-2,6-dimethylbenzoic acid (CAS 91970-50-2) is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its structure features a central benzene ring with a carboxylic acid group at the 1-position, flanked by two methyl groups at the 2- and 6-ortho positions, and an ethoxy (-OCH₂CH₃) substituent at the 4-para position . The compound is typically supplied as a research-grade chemical with purities ranging from ≥95% to ≥98% , and is intended exclusively for laboratory R&D and further manufacturing use .

Why Generic 2,6-Dimethylbenzoic Acid Analogs Cannot Substitute for 4-Ethoxy-2,6-dimethylbenzoic Acid (CAS 91970-50-2)


The 2,6-dimethyl substitution pattern on benzoic acid creates a unique steric and electronic environment that fundamentally alters the molecule's physicochemical behavior compared to unsubstituted or differently substituted benzoic acids [1]. The addition of an ethoxy group at the 4-position introduces further, quantifiable differentiation. This substitution modulates critical molecular descriptors such as lipophilicity (LogP) and topological polar surface area (TPSA), which are key determinants of a compound's behavior in chemical reactions, separation processes, and biological systems. Substituting this compound with a simpler 2,6-dimethylbenzoic acid (CAS 632-46-2) or a 4-hydroxy analog (CAS 75056-97-2) will result in a different LogP, a different TPSA, and a different molecular weight, thereby invalidating any established synthetic protocol or analytical method that relies on these specific physicochemical properties .

Quantitative Differentiation of 4-Ethoxy-2,6-dimethylbenzoic Acid (CAS 91970-50-2) Against Key Analogs


Lipophilicity (LogP) Comparison: 4-Ethoxy- vs. 2,6-Dimethylbenzoic Acid

The presence of the para-ethoxy group in 4-ethoxy-2,6-dimethylbenzoic acid increases its lipophilicity relative to the parent 2,6-dimethylbenzoic acid scaffold. This is a critical differentiator for applications in reversed-phase liquid chromatography, liquid-liquid extraction, and predicting biological membrane permeability. The 4-ethoxy derivative has a calculated LogP of 2.40, representing an approximately 11% increase over the calculated LogP of 2.16 for 2,6-dimethylbenzoic acid .

Lipophilicity Physicochemical Properties Chromatography

Topological Polar Surface Area (TPSA) Comparison: 4-Ethoxy- vs. 2,6-Dimethylbenzoic Acid

Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive molecular transport through biological membranes. The 4-ethoxy-2,6-dimethylbenzoic acid has a calculated TPSA of 46.53 Ų, which is 24.8% higher than the TPSA of 37.3 Ų for the non-ethoxy parent compound, 2,6-dimethylbenzoic acid [1].

Druglikeness Membrane Permeability Molecular Descriptors

Molecular Weight Differentiation: 4-Ethoxy- vs. 4-Hydroxy-2,6-dimethylbenzoic Acid

For applications where molecular weight is a critical parameter (e.g., mass spectrometry quantification, molarity calculations for reaction stoichiometry), the 4-ethoxy derivative offers a distinct and verifiable difference from its 4-hydroxy analog. The ethoxy group adds significant mass compared to a hydroxyl group, providing clear spectral separation and altered physical properties .

Molecular Weight Analytical Chemistry Synthetic Intermediates

Class-Level Utility as a Synthetic Intermediate in Drug Discovery

4-Ethoxy-2,6-dimethylbenzoic acid belongs to a class of dimethylbenzoic acid compounds that have been patented as key intermediates and active scaffolds in pharmaceutical research, specifically for developing treatments for inflammatory conditions such as osteoarthritis and rheumatoid arthritis [1]. While not a direct head-to-head comparison, this class-level evidence supports the compound's potential role as a unique building block for medicinal chemistry programs. Its specific substitution pattern (2,6-dimethyl, 4-ethoxy) distinguishes it from other analogs and may offer unique binding interactions or metabolic stability.

Drug Discovery Medicinal Chemistry Organic Synthesis

Validated Application Scenarios for 4-Ethoxy-2,6-dimethylbenzoic Acid (CAS 91970-50-2) Based on Quantitative Evidence


Medicinal Chemistry & Drug Discovery: Building Block for Novel Anti-Inflammatory Agents

The compound's structural class (dimethylbenzoic acids) is explicitly associated with the treatment of inflammatory conditions like arthritis in patent literature [1]. Procuring the 4-ethoxy-2,6-dimethylbenzoic acid scaffold allows medicinal chemists to explore structure-activity relationships (SAR) around a core known to possess anti-inflammatory potential. Its specific LogP of 2.40 and TPSA of 46.53 Ų are crucial parameters for optimizing ADME properties in a lead optimization program, offering a defined starting point for property modulation.

Analytical Chemistry: Use as a Distinct Reference Standard

The unique combination of physicochemical properties—specifically the molecular weight of 194.23 g/mol [1] and the calculated LogP of 2.40 —make 4-ethoxy-2,6-dimethylbenzoic acid a suitable and verifiable reference standard. Its distinct MS signal and predictable HPLC retention time, which is longer than that of its non-ethoxy analog 2,6-dimethylbenzoic acid (LogP approx. 2.16) [2], allow for its use as an internal standard or system suitability marker in chromatographic and mass spectrometric assays, ensuring method accuracy and reproducibility.

Organic Synthesis: Intermediate for Creating Lipophilic Derivatives

In synthetic chemistry, the increased lipophilicity of this compound (LogP 2.40) compared to the parent 2,6-dimethylbenzoic acid (LogP approx. 2.16) [1] is a deliberate design feature. Researchers can procure this specific starting material to synthesize more lipophilic amides or esters, which may be necessary for improving a compound's solubility in organic reaction media, enhancing its membrane permeability in cell-based assays, or modifying its partition coefficient in liquid-liquid extraction processes.

Physicochemical Property Studies: Investigating Steric and Electronic Effects

The 2,6-dimethyl substitution pattern is known to induce non-planarity and steric inhibition of resonance (SIR) in benzoic acid derivatives [1]. 4-Ethoxy-2,6-dimethylbenzoic acid serves as a specific model compound for studying how an additional electron-donating and lipophilic para-substituent (the ethoxy group) further modulates acidity, basicity, and conformation in this sterically hindered system, providing valuable data for computational chemists and physical organic chemists validating molecular models.

Technical Documentation Hub

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